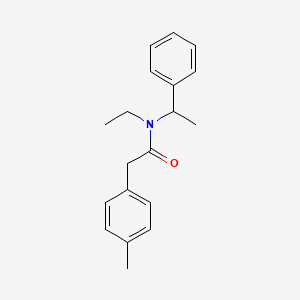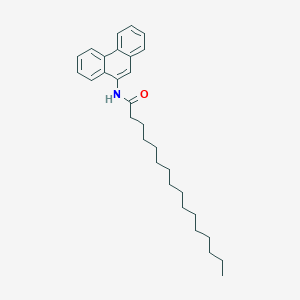
N-(Phenanthren-9-YL)hexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Phenanthren-9-YL)hexadecanamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a phenanthrene moiety attached to a hexadecanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenanthren-9-YL)hexadecanamide typically involves the reaction of phenanthrene-9-carboxylic acid with hexadecylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(Phenanthren-9-YL)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The phenanthrene moiety can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Hexadecylamine derivatives.
Substitution: Halogenated or nitrated phenanthrene derivatives.
Aplicaciones Científicas De Investigación
N-(Phenanthren-9-YL)hexadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of N-(Phenanthren-9-YL)hexadecanamide involves its interaction with specific molecular targets. The phenanthrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound may interact with proteins and enzymes, modulating their activity. The exact pathways and targets are still under investigation, but these interactions are believed to contribute to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hexadecanamide: A simpler amide with a hexadecyl chain but lacking the phenanthrene moiety.
Phenanthrene derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
N-(Phenanthren-9-YL)hexadecanamide is unique due to the combination of the phenanthrene moiety and the hexadecanamide chain. This dual structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
90094-82-9 |
|---|---|
Fórmula molecular |
C30H41NO |
Peso molecular |
431.7 g/mol |
Nombre IUPAC |
N-phenanthren-9-ylhexadecanamide |
InChI |
InChI=1S/C30H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-30(32)31-29-24-25-19-15-16-20-26(25)27-21-17-18-22-28(27)29/h15-22,24H,2-14,23H2,1H3,(H,31,32) |
Clave InChI |
WPAZWKICIZVCIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


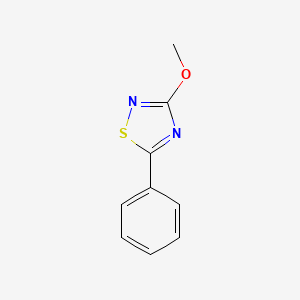
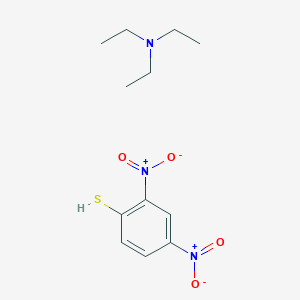
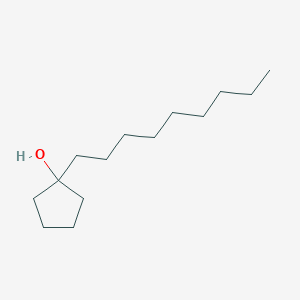
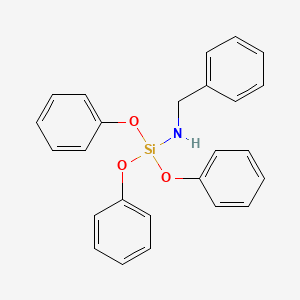
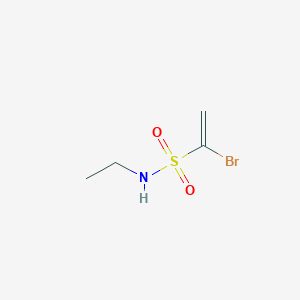
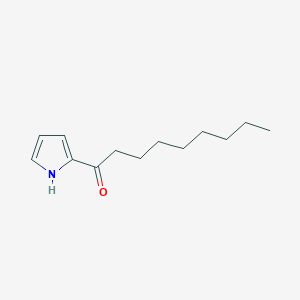

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)

![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
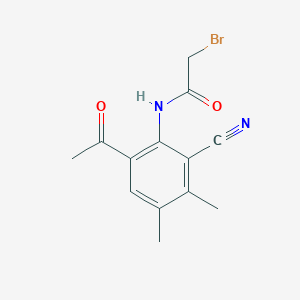
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

